3-phenyl-N-1,3-thiazol-2-yl-2-butenamide
Description
3-Phenyl-N-1,3-thiazol-2-yl-2-butenamide is a synthetic organic compound featuring a thiazole ring conjugated with a phenyl-substituted butenamide chain. The thiazole moiety (a five-membered ring containing nitrogen and sulfur) serves as a critical pharmacophore in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
(E)-3-phenyl-N-(1,3-thiazol-2-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10(11-5-3-2-4-6-11)9-12(16)15-13-14-7-8-17-13/h2-9H,1H3,(H,14,15,16)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMVAXLDAZPGOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=NC=CS1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide typically involves the Hantzsch method, which is a well-known procedure for the preparation of thiazole derivatives. This method involves the condensation of N-phenyl-N-thiocarbamoyl-β-alanine with appropriate reagents under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-phenyl-N-1,3-thiazol-2-yl-2-butenamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
3-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives, including this compound, have shown promising activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties . Additionally, it has applications in agriculture as a growth promoter and in industry as a component in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 3-Phenyl-N-1,3-Thiazol-2-yl-2-Butenamide and Analogs
Key Observations:
- Substituent Effects : The unsubstituted phenyl group in the target compound may reduce steric hindrance compared to bromo- or chloro-substituted analogs (e.g., 9c in ), favoring interactions with hydrophobic binding pockets.
- Amide Chain Flexibility : The butenamide chain in the target compound likely enhances conformational adaptability relative to the shorter acetamide chains in derivatives, which could influence binding kinetics .
Research Implications and Gaps
- Structural Data : X-ray crystallography (using SHELX or ORTEP, as in and ) is needed to confirm the target compound’s geometry and compare packing modes with analogs .
- Biological Screening: No activity data is provided; future work should evaluate antimicrobial or enzymatic inhibition relative to ’s triazole-thiazole hybrids.
- Synthetic Optimization : ’s use of copper-catalyzed click chemistry could be adapted to introduce diverse aryl groups into the target compound’s thiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
